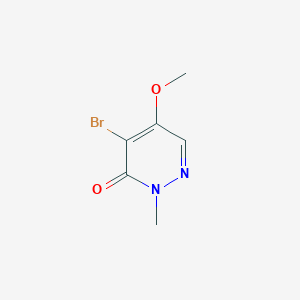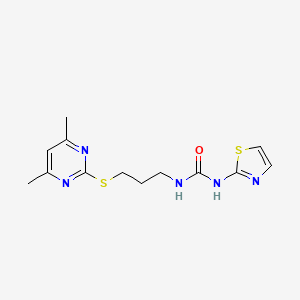
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring. This specific compound is characterized by the presence of a methyl group at the 6th position and a 3-methylphenyl group at the 1st position of the indazole ring. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one typically involves the condensation of appropriate hydrazines with ketones or aldehydes, followed by cyclization One common method involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity.
化学反応の分析
Types of Reactions
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products formed from these reactions include various substituted indazoles, which can exhibit different pharmacological activities depending on the nature of the substituents introduced.
科学的研究の応用
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
1-Methyl-1H-indazole: Lacks the 3-methylphenyl group and the 6-methyl group.
3-Phenyl-1H-indazole: Contains a phenyl group instead of a 3-methylphenyl group.
6-Methyl-1H-indazole: Lacks the 3-methylphenyl group.
Uniqueness
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one is unique due to the presence of both the 6-methyl and 3-methylphenyl groups, which can significantly influence its pharmacological properties and reactivity compared to other indazole derivatives. This unique substitution pattern can enhance its binding affinity to specific molecular targets and improve its overall biological activity.
特性
IUPAC Name |
6-methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(6-10)17-14-7-11(2)8-15(18)13(14)9-16-17/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNSOVMXFOBFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NN2C3=CC=CC(=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)
![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)

![4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid](/img/structure/B2741802.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![3-(2-FLUOROPHENYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2741806.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)




